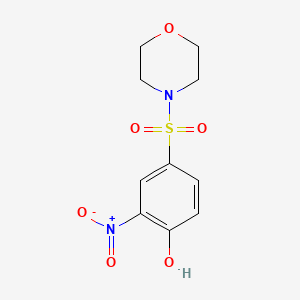
4-(吗啉-4-磺酰基)-2-硝基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Morpholine-4-sulfonyl)-2-nitrophenol” is a synthetic organic compound . It has an empirical formula of C10H12N2O6S and a molecular weight of 288.27 .
Synthesis Analysis
The synthesis of morpholines, which includes “4-(Morpholine-4-sulfonyl)-2-nitrophenol”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” can be represented by the SMILES stringO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” include coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
The physical form of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” is solid . It has a molecular weight of 357.38 .科学研究应用
Organic Synthesis and Medicinal Chemistry
Morpholine-4-sulfonyl chloride serves as a versatile building block in organic synthesis. Researchers utilize it to introduce the morpholine moiety into various molecules. Its reactivity allows for the creation of novel compounds with potential pharmaceutical applications. For instance, coupling this reagent with other functional groups can lead to the synthesis of bioactive molecules, including antiviral agents, kinase inhibitors, and enzyme modulators .
Coumarin Derivatives and Drug Development
Coumarins are a class of compounds known for their diverse biological activities. Researchers have explored hybrid molecules containing both coumarin and morpholine-4-sulfonyl moieties. These hybrids exhibit promising properties against microbial infections, cancer, inflammation, and neurodegenerative disorders. By strategically designing coumarin-based compounds, scientists aim to develop effective drugs with improved pharmacological profiles .
Photocleavable Protecting Groups
Morpholine-4-sulfonyl chloride finds application as a photocleavable protecting group. Researchers use it to temporarily shield functional groups during chemical reactions. Upon exposure to UV light, the protective group can be selectively removed, allowing subsequent transformations. This technique facilitates the synthesis of complex molecules and enables precise control over reaction sequences .
Fluorescent Probes and Imaging Agents
The nitrophenol moiety in 4-(Morpholine-4-sulfonyl)-2-nitrophenol imparts fluorescence properties. Scientists have exploited this feature to develop fluorescent probes and imaging agents. These molecules can selectively bind to specific cellular targets, aiding in live-cell imaging, drug delivery studies, and diagnostic applications. The combination of morpholine and nitrophenol functionalities enhances their specificity and sensitivity .
Materials Science and Surface Modification
Researchers have investigated the use of morpholine-4-sulfonyl chloride for surface modification. By functionalizing materials such as polymers, nanoparticles, and surfaces, they enhance properties like hydrophilicity, biocompatibility, and adhesion. This approach has applications in coatings, sensors, and biomaterials. The sulfonyl chloride group readily reacts with nucleophiles, allowing tailored surface engineering .
Analytical Chemistry and Detection Methods
The reactivity of morpholine-4-sulfonyl chloride enables its use in analytical chemistry. Scientists employ it as a derivatizing agent to enhance the detectability of specific analytes. For instance, by derivatizing amino acids or other biomolecules, researchers improve their chromatographic separation and sensitivity. This technique aids in quantification and identification of trace compounds in complex samples .
作用机制
Morpholine
This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZJWILLKAOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-sulfonyl)-2-nitrophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)
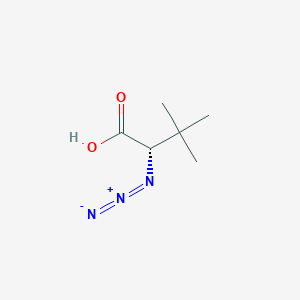
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
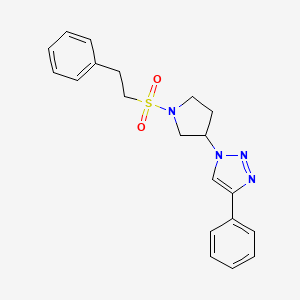
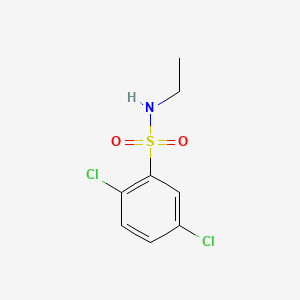
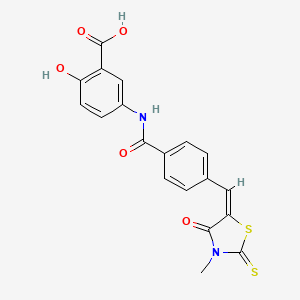
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)
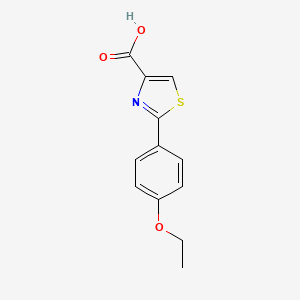
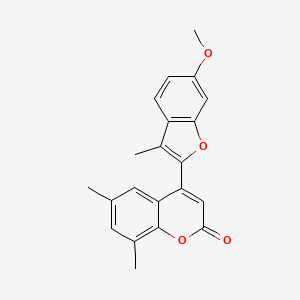
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)

![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)